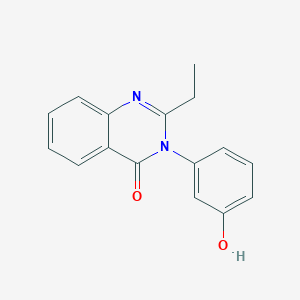

2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

2-ethyl-3-(3-hydroxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-15-17-14-9-4-3-8-13(14)16(20)18(15)11-6-5-7-12(19)10-11/h3-10,19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFPOJOSJGCOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-ethyl-anthranilic acid with 3-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Halogenated or nitrated quinazolinone derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity:

Research indicates that compounds within the quinazolinone class, including 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, exhibit antibacterial properties. In silico screening has identified this compound as having activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's mechanism involves binding to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis .

Anticancer Potential:

Studies have shown that quinazolinones can inhibit various cancer cell lines. The presence of the hydroxyphenyl group may enhance interactions with biological macromolecules, potentially leading to apoptosis in cancer cells. Further research is being conducted to evaluate its efficacy and mechanism of action against different cancer types .

Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit certain enzymes involved in inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Variations in substituents on the quinazolinone core can significantly influence their pharmacological properties:

| Substituent | Effect on Activity |

|---|---|

| Hydroxy group on phenyl ring | Enhances binding affinity to target proteins |

| Ethyl group at position 2 | Affects lipophilicity and bioavailability |

| Variations at ring positions | Alter antibacterial potency and selectivity |

Research has shown that specific modifications can lead to improved efficacy against bacterial strains while minimizing toxicity .

Industrial Applications

Beyond biological applications, this compound serves as a building block in synthetic organic chemistry. It is utilized in:

- The development of novel materials.

- The synthesis of dyes and pigments due to its unique chemical structure.

- As a precursor for more complex heterocyclic compounds that may have additional therapeutic applications .

Case Studies

Several case studies have highlighted the effectiveness of quinazolinones in clinical settings:

-

Mouse Peritonitis Model:

In vivo studies using mouse models have demonstrated that certain derivatives of quinazolinones exhibit significant antibacterial activity against MRSA, showcasing their potential as novel antibiotics . -

Anticancer Studies:

A series of analogs were tested against various cancer cell lines, revealing that modifications to the hydroxyphenyl group can enhance cytotoxicity while reducing side effects .

Mechanism of Action

The mechanism of action of 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinazolinone core can interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological and chemical profiles of quinazolinones are highly dependent on substitutions at positions 2 and 3. Below is a comparative analysis of key analogs:

Anti-Inflammatory Activity

- The target compound’s 3-hydroxyphenyl group aligns with COX-2 inhibitory motifs observed in other 2,3-disubstituted quinazolinones. For example, 2-phenyl-3-benzothiazol-2-yl derivatives demonstrated 40–60% anti-inflammatory activity in carrageenan-induced edema models .

- Halogenated analogs (e.g., 6-iodo-2-methyl derivatives) showed reduced inflammation in hyperlipidemic rats, though mechanisms differ .

Antioxidant Capacity

- The 3-hydroxyphenyl group in the target compound is critical for radical scavenging, similar to phenolic derivatives 5h, 5j, and 5k, which outperformed reference antioxidants in ABTS⁺ and DPPH assays .

Antifungal and Antimicrobial Activity

- Azole-containing derivatives (e.g., UR-9825) exhibited superior antifungal activity (MIC₉₀: 0.5 μg/mL) compared to fluconazole, attributed to halogenation and triazole moieties .

Enzyme Inhibition

- Sulfonamide-containing quinazolinones showed nanomolar inhibition of human carbonic anhydrase (hCA) isoforms . The target compound’s hydroxyl group may limit hCA binding but enhance COX-2 selectivity.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: The 3-hydroxyphenyl group may undergo glucuronidation, similar to 2-methyl-3-o-tolyl-4(3H)-quinazolinone metabolites observed in rabbits .

- Electrochemical Behavior : Ferrocenyl analogs exhibit reversible one-electron oxidation (+0.45 V), a feature absent in the target compound .

Biological Activity

2-Ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is a compound of interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The quinazolinone scaffold is recognized for its pharmacological potential, making it a subject of extensive research.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets. The hydroxyphenyl group facilitates hydrogen bonding with enzyme active sites, potentially inhibiting their activity. The quinazolinone core can also interact with nucleic acids, influencing gene expression and cellular processes.

Anticancer Activity

Research has demonstrated significant anticancer properties of quinazolinone derivatives, including this compound. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

- Melanoma (SK-MEL-2)

- Ovarian cancer (IGROV1)

- Renal cancer (TK-10)

- Prostate cancer (PC-3)

- Breast cancer (MCF7)

- Colon cancer (HT29)

The effectiveness was evaluated using the MTT assay, with some derivatives showing IC50 values lower than 10 μM against these cell lines, indicating strong cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial and fungal strains. While some derivatives exhibited modest antibacterial activity against Gram-positive and Gram-negative bacteria, the overall effectiveness varied significantly among different compounds. Notably, compounds derived from the quinazolinone structure demonstrated a broad spectrum of activity against both bacteria and fungi .

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazolinone ring can enhance potency and selectivity. For instance, the introduction of different substituents on the phenyl ring or alterations in the ethyl group have been shown to significantly impact the anticancer efficacy and antimicrobial activity .

Case Studies

- Antitumor Efficacy : A study evaluated a series of quinazolinone derivatives for their antitumor effects, revealing that specific modifications led to enhanced cytotoxicity against prostate and breast cancer cell lines compared to standard treatments like 5-fluorouracil .

- Antibacterial Screening : In silico screening identified several quinazolinone derivatives with promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds were further tested in vivo using mouse models, demonstrating effective survival rates when administered intravenously .

Summary Table of Biological Activities

| Activity Type | Cell Lines/Strains | IC50/Activity Level |

|---|---|---|

| Anticancer | SK-MEL-2, IGROV1, TK-10, PC-3, MCF7 | IC50 < 10 μM for several derivatives |

| Antimicrobial | Various bacterial strains | Modest activity |

| Anti-inflammatory | Cytokine inhibition | Significant reduction observed |

Q & A

Q. What are the common synthetic routes for 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone and its derivatives?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with primary amines or isocyanates under reflux conditions. For example, triethyl orthobenzoate has been used to synthesize quinazolinones via reaction with 3-(2-aminobenzamido) intermediates . Alternative methods include alkylation of 4(3H)-quinazolinone precursors with ethyl chloroacetate or similar reagents in the presence of K₂CO₃, yielding 3-substituted derivatives . Optimization of solvent systems (e.g., THF or acetone) is critical for controlling reaction pathways and product purity .

Q. How are quinazolinone derivatives characterized structurally?

Structural confirmation relies on elemental analysis, UV-Vis, IR, and NMR spectroscopy. Single-crystal X-ray diffraction is employed to resolve molecular conformation and hydrogen-bonding patterns, such as intramolecular N–H⋯O interactions observed in derivatives like 2-(4-fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one . Disorder in solvent molecules or counterions may require refinement using crystallographic software (e.g., SHELX) .

Q. What pharmacological activities are associated with 4(3H)-quinazolinones?

Core activities include anti-inflammatory, antimicrobial, anticonvulsant, and analgesic effects. For instance, 3-substituted benzothiazole derivatives exhibit COX-2 inhibition (IC₅₀ values comparable to indomethacin) and reduced ulcerogenic activity . Antimicrobial screening against Gram-positive/-negative bacteria and fungi is typically performed via disc diffusion or broth dilution assays .

Advanced Research Questions

Q. How do structural modifications at the 3-position influence biological activity?

Substituents at the 3-position modulate hydrophobicity and target affinity. Halogenation (e.g., 7-Cl) enhances antifungal activity by improving membrane penetration, as seen in UR-9825 derivatives . Conversely, bulky groups like substituted benzothiazoles improve COX-2 selectivity, reducing gastrointestinal toxicity . Computational docking studies and logP measurements are recommended to rationalize SAR trends .

Q. What experimental models reconcile contradictions between in vitro and in vivo efficacy?

Discrepancies arise from pharmacokinetic factors, such as species-dependent half-lives. For example, UR-9825 showed poor murine candidosis efficacy (t₁/₂ = 1 h) but high activity in rats (t₁/₂ = 6 h) due to metabolic stability differences . Advanced models like immunocompromised rat aspergillosis or rabbit systemic infections better predict clinical outcomes . Pharmacokinetic profiling (e.g., AUC, Cmax) and metabolite identification are essential for translation .

Q. How is COX-1/COX-2 selectivity evaluated in quinazolinone derivatives?

In vitro assays using purified COX-1 (ovine) and COX-2 (human recombinant) enzymes measure prostaglandin inhibition via ELISA or colorimetric methods. Compounds like 3-(4-methoxybenzothiazol-2-yl) derivatives show >10-fold selectivity for COX-2, validated by ulcerogenic indices in rodent models . Dose-response curves (50 mg/kg, oral/i.p.) are compared to reference standards (e.g., indomethacin) .

Q. What strategies mitigate toxicity in quinazolinone-based therapeutics?

Substituent engineering reduces off-target effects. For example, 3-indazolyl derivatives with phenyl groups at C2 demonstrate lower cytotoxicity than methyl/ethyl analogs . Chronic toxicity studies (e.g., 28-day rat trials at 100 mg/kg bid) assess hepatic/renal safety, while Ames tests evaluate mutagenicity .

Q. How do crystallographic data inform structure-based drug design?

Q. Table 1. Key Pharmacological Data for Selected Derivatives

Q. Table 2. Synthetic Optimization Parameters

| Reaction Component | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | THF > acetone > DMF | +20% purity | |

| Alkylating agent | Ethyl chloroacetate | 86% yield | |

| Catalyst | K₂CO₃ (2 eq) | Reduced byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.